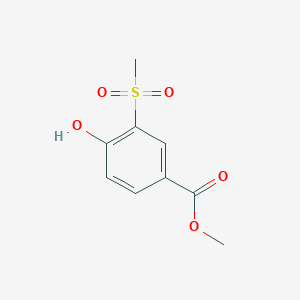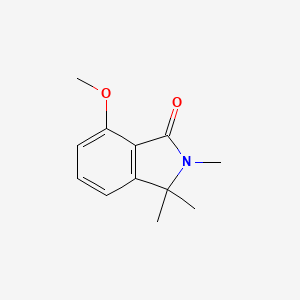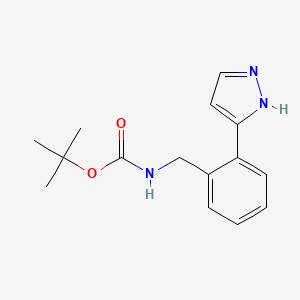![molecular formula C9H15N3S4 B13914851 [(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate is a complex organic compound with the molecular formula C9H15N3S4 This compound is known for its unique structure, which includes both dithiocarbamate and cyanocarbonimidodithionate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate typically involves a multi-step process. One common method includes the reaction of n,n-dimethyldithiocarbamate with isopropyl cyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound has been studied for its potential antimicrobial properties, particularly against copper-dependent pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate involves its interaction with specific molecular targets. The dithiocarbamate group can chelate metal ions, which may disrupt metal-dependent enzymes and pathways. Additionally, the cyanocarbonimidodithionate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can result in the inhibition of key biological processes, contributing to its antimicrobial and therapeutic effects.
Comparaison Avec Des Composés Similaires
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate can be compared with other similar compounds, such as:
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties, particularly against copper-dependent pathogens.
N,N-dimethylacetamide: A high-polarity solvent used in various chemical reactions and industrial processes.
S-cyanoethyl N,N-diethyl dithiocarbamate: Used in the recovery of gold from ores due to its ability to form stable complexes with gold.
Propriétés
Formule moléculaire |
C9H15N3S4 |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
(N-cyano-C-propan-2-ylsulfanylcarbonimidoyl)sulfanylmethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-7(2)16-8(11-5-10)14-6-15-9(13)12(3)4/h7H,6H2,1-4H3 |
Clé InChI |
BFLPVHZOUYCDJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(=NC#N)SCSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


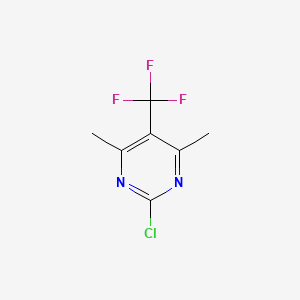


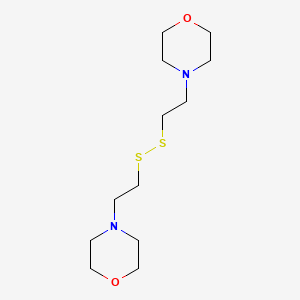
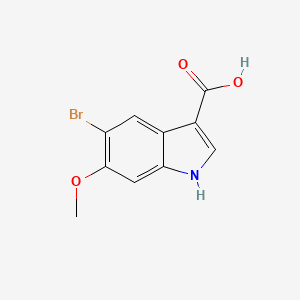
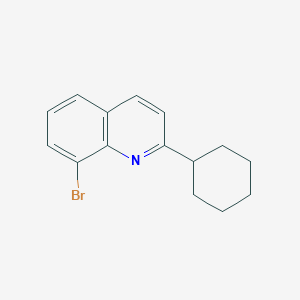
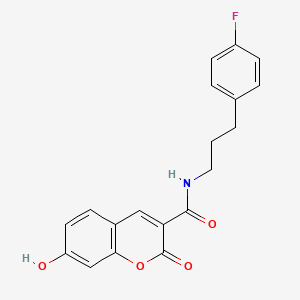
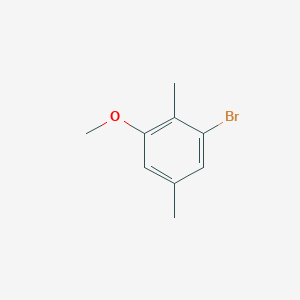
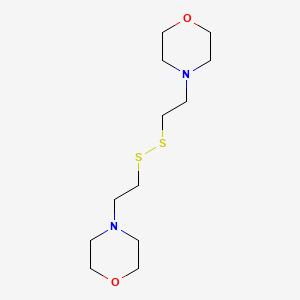
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
